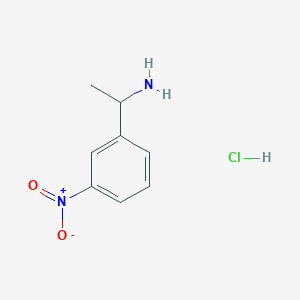

1-(3-Nitrophenyl)ethanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-nitrophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.ClH/c1-6(9)7-3-2-4-8(5-7)10(11)12;/h2-6H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKBMZMKEBCIDPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)[N+](=O)[O-])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60630600 | |

| Record name | 1-(3-Nitrophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92259-19-3 | |

| Record name | 1-(3-Nitrophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-nitrophenyl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 1-(3-Nitrophenyl)ethanamine Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the core physical and chemical properties of 1-(3-Nitrophenyl)ethanamine hydrochloride. As a crucial building block in medicinal chemistry and organic synthesis, a thorough understanding of its characteristics is paramount for its effective application. This document moves beyond a simple recitation of data, offering insights into the analytical workflows required to verify the identity, purity, and stability of the compound, ensuring reproducibility and reliability in research and development settings.

Section 1: Chemical Identity and Core Properties

This compound is a chiral amine salt. The presence of the nitro group on the phenyl ring and the amine hydrochloride on the ethyl chain imparts specific chemical reactivity and physical characteristics. It is essential to distinguish this compound from its isomers (e.g., 2-nitro and 4-nitro positional isomers) as their properties can differ significantly.

A summary of its fundamental properties is presented below.

Table 1: Core Physical and Chemical Properties

| Property | Value | Source(s) |

| Chemical Name | This compound | [1][2] |

| Synonyms | Benzenemethanamine, a-methyl-3-nitro-, monohydrochloride; 1-(3-nitrophenyl)ethan-1-amine hydrochloride | [2] |

| CAS Number | 92259-19-3 | [1][2][3] |

| Molecular Formula | C₈H₁₁ClN₂O₂ | [2][3] |

| Molecular Weight | 202.64 g/mol | [2] |

| Appearance | Light yellow to yellow solid | [3] |

| Storage | Inert atmosphere, Room Temperature | [3][4] |

Section 2: Solubility and Stability Profile

Solubility: As a hydrochloride salt, 1-(3-Nitrophenyl)ethanamine is generally soluble in water and polar organic solvents.[5] This enhanced solubility in aqueous media, compared to its free base form, is a critical property for applications in biological assays or aqueous-phase reactions. Preliminary testing in common laboratory solvents such as methanol, ethanol, and DMSO is recommended to establish quantitative solubility for specific experimental concentrations.

Stability and Storage: The compound is stable under recommended storage conditions.[6] To prevent degradation, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[3][4] Recommended storage is at room temperature in a dry, well-ventilated area.[3] Incompatible materials to avoid include strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[6] For long-term storage, particularly of high-purity reference standards, refrigeration (2-8°C) may be considered to minimize any potential for slow degradation.

Section 3: Analytical Characterization Workflow

Verifying the identity and purity of this compound is a multi-step process. The causality behind this workflow is to move from broad, simple assessments to highly specific, quantitative ones. This ensures that resources are used efficiently and that a complete, validated profile of the material is established.

Caption: A logical workflow for the comprehensive characterization of 1-(3-Nitrophenyl)ethanamine HCl.

Macroscopic and Thermal Analysis

Protocol 1: Visual Inspection This foundational step serves as a rapid, preliminary quality check.

-

Place a small amount of the sample on a clean, white surface (e.g., a watch glass).

-

Observe the color and physical form under adequate lighting.

-

Record the observations. The expected appearance is a light yellow to yellow crystalline solid.[3] Any deviation, such as discoloration, clumping (suggesting hygroscopicity), or heterogeneity, should be noted and may indicate impurity or degradation.

Protocol 2: Melting Point Determination The melting point is a robust indicator of purity. A sharp melting range close to the literature value suggests high purity, whereas a broad or depressed melting range indicates the presence of impurities.

-

Ensure the melting point apparatus is calibrated.

-

Load a small, dry sample into a capillary tube.

-

Place the capillary tube in the apparatus.

-

Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point. (Note: While specific melting point data for the racemic hydrochloride salt is not consistently available in the searched literature, related compounds like the 4-nitro isomer melt around 200-214 °C, and the (S)-isomer free base melts at 136-139 °C.[5][6] Establishing an internal reference for a new batch against a confirmed pure standard is a critical aspect of quality control.)

Spectroscopic Identification

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful technique for unambiguous structural confirmation. The hydrochloride salt is typically analyzed in a deuterated solvent like DMSO-d₆ or D₂O, which will show exchangeable protons (from the amine and HCl).

-

¹H NMR: The expected spectrum will show distinct signals corresponding to the different types of protons.

-

Aromatic Protons (4H): Complex signals in the aromatic region (~7.5-8.5 ppm), with splitting patterns characteristic of a 1,3-disubstituted benzene ring.

-

Methine Proton (1H, -CH): A quartet adjacent to the methyl group.

-

Amine Protons (3H, -NH₃⁺): A broad signal, which may or may not be visible depending on the solvent and concentration.

-

Methyl Protons (3H, -CH₃): A doublet due to coupling with the adjacent methine proton.

-

-

¹³C NMR: This provides a carbon count and information about the chemical environment of each carbon atom. Key expected signals include those for the two aliphatic carbons and the six aromatic carbons, two of which will be quaternary.

Protocol 4: Mass Spectrometry (MS) MS is used to confirm the molecular weight of the parent compound. Using electrospray ionization (ESI) in positive ion mode, the analysis will detect the free base after the loss of HCl.

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Infuse the sample into the ESI-MS system.

-

Acquire the spectrum in positive ion mode.

-

The expected primary ion will be the protonated molecule [M+H]⁺, corresponding to the mass of the free base (C₈H₁₀N₂O₂), which has a molecular weight of 166.18.[7] The expected m/z value would be approximately 167.19.

Purity Assessment

Protocol 5: High-Performance Liquid Chromatography (HPLC) HPLC is the definitive method for assessing both chemical and enantiomeric purity.[8][9] Since 1-(3-Nitrophenyl)ethanamine is chiral, a chiral stationary phase (CSP) is required to separate its enantiomers.

-

Method Development: A screening approach is often most effective.

-

Columns: Screen on polysaccharide-based CSPs (e.g., Chiralcel OD, Chiralpak AD).[10]

-

Mobile Phase: Start with a normal-phase system (e.g., n-hexane/ethanol) or a reversed-phase system (e.g., acetonitrile/water). For basic compounds like this amine, adding a small amount of an amine modifier (like diethylamine, 0.1%) to the mobile phase in normal-phase mode can significantly improve peak shape.[10]

-

-

Analysis:

-

Prepare a standard solution of the sample at a known concentration (e.g., 1 mg/mL).

-

Inject the sample onto the equilibrated HPLC system.

-

Monitor the elution using a UV detector (the nitro-aromatic system provides a strong chromophore, typically monitored around 254 nm).

-

-

Data Interpretation: The resulting chromatogram provides the chemical purity (sum of all peak areas) and the enantiomeric purity (relative area of the two enantiomer peaks).

Caption: Decision tree for interpreting results from a chiral HPLC purity assessment.

Section 4: Safety and Handling

This compound requires careful handling in a laboratory setting.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

-

First Aid:

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting.

-

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Section 5: Conclusion

This compound is a key synthetic intermediate whose physical properties dictate its handling, storage, and application. This guide has detailed its core characteristics and, more importantly, outlined the systematic, self-validating experimental workflow required to ensure its quality. By employing this logical sequence of visual inspection, thermal analysis, definitive spectroscopic identification, and quantitative chromatographic purity assessment, researchers can proceed with confidence in the integrity of their starting material, forming a solid foundation for successful and reproducible scientific outcomes.

References

- 1. This compound | 92259-19-3 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. This compound CAS#: 92259-19-3 [m.chemicalbook.com]

- 4. 1037092-07-1|(R)-1-(3-Nitrophenyl)ethanamine hydrochloride|BLD Pharm [bldpharm.com]

- 5. (S)-1-(3-Nitrophenyl)ethanamine [chembk.com]

- 6. fishersci.com [fishersci.com]

- 7. chemscene.com [chemscene.com]

- 8. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. chromatographyonline.com [chromatographyonline.com]

1-(3-Nitrophenyl)ethanamine hydrochloride CAS number 92259-19-3

An In-Depth Technical Guide to 1-(3-Nitrophenyl)ethanamine Hydrochloride (CAS 92259-19-3): Properties, Synthesis, Analysis, and Applications

Section 1: Core Introduction and Physicochemical Profile

This compound, registered under CAS number 92259-19-3, is a significant chiral building block in the fields of pharmaceutical chemistry and organic synthesis. As the hydrochloride salt of a primary amine, it offers enhanced stability and solubility in aqueous media, making it a convenient precursor for further chemical transformations. The molecule's structure is characterized by a chiral center at the ethylamine alpha-carbon and a nitro group at the meta-position of the phenyl ring. This combination of functionalities—a reactive primary amine, a versatile nitro group, and a stereocenter—renders it a valuable intermediate for creating complex, optically active molecules.[1]

This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's properties, synthesis, analytical validation, key applications, and essential safety protocols. It is important to note that CAS 92259-19-3 typically refers to the racemic mixture, containing both the (R) and (S) enantiomers. The separation and use of individual enantiomers are often critical for pharmacological applications and will be discussed herein.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 92259-19-3 | [2][3][4] |

| Molecular Formula | C₈H₁₁ClN₂O₂ | [2][3][5] |

| Molecular Weight | 202.64 g/mol | [2][3][6] |

| Appearance | White to light yellow crystalline solid | [1] |

| Solubility | Soluble in water and some organic solvents | [1] |

| Storage Conditions | Store at room temperature under an inert atmosphere | [3][6] |

| Synonyms | 1-(3-nitrophenyl)ethan-1-amine hydrochloride; Benzenemethanamine, α-methyl-3-nitro-, monohydrochloride |[2] |

Section 2: Synthesis and Chiral Resolution

The synthesis of this compound is most commonly achieved through the reduction of the precursor ketone, 3'-nitroacetophenone. This method is efficient and allows for the introduction of chirality through asymmetric reduction techniques if a single enantiomer is desired. Alternatively, classical resolution of the synthesized racemic amine provides access to the individual (R) and (S) forms.

Workflow 1: Synthesis via Reductive Amination

This pathway involves the reduction of 3'-nitroacetophenone to the corresponding amine. The choice of reducing agent is critical; a strong reducing agent might also reduce the nitro group, so milder, selective conditions are preferred. The final step involves treatment with hydrochloric acid to form the stable salt.

Caption: General workflow for the synthesis of the target compound.

Protocol: Synthesis of Racemic this compound

-

Reaction Setup: In a well-ventilated fume hood, dissolve 3'-nitroacetophenone (1 eq.) in a solution of ammonia in methanol (7N).

-

Reduction: Cool the solution in an ice bath. Add a reducing agent such as sodium borohydride (NaBH₄, ~1.5 eq.) portion-wise, maintaining the temperature below 10°C. Alternatively, catalytic hydrogenation (e.g., using H₂ gas and a catalyst like Raney Nickel) can be employed.

-

Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

-

Workup: Carefully quench the reaction by the slow addition of water. Reduce the volume of methanol under reduced pressure.

-

Extraction: Extract the aqueous residue with an organic solvent like ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Salt Formation: Concentrate the organic solution. Dissolve the crude amine product in a minimal amount of a suitable solvent like diethyl ether. Add a solution of HCl in ether (e.g., 2M) dropwise with stirring.

-

Isolation: The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold ether, and dry under vacuum to yield the final product.

Workflow 2: Chiral Resolution via Diastereomeric Salt Formation

For applications requiring enantiopure material, the racemic amine must be resolved. A time-tested and scalable method is the formation of diastereomeric salts using a chiral acid.[7] Since diastereomers have different physical properties, they can be separated by fractional crystallization.[7]

Caption: Workflow for chiral resolution using a resolving agent.

Protocol: Chiral Resolution

-

Preparation: Convert the racemic hydrochloride salt back to the free base by dissolving it in water, basifying with NaOH, and extracting with an organic solvent. Dry and concentrate the solvent to obtain the racemic free amine.

-

Salt Formation: Dissolve the racemic amine (1 eq.) in a hot solvent like ethanol. In a separate flask, dissolve a chiral resolving agent, such as (R)-(-)-mandelic acid or (+)-tartaric acid (0.5 eq.), in the same hot solvent.

-

Crystallization: Add the acid solution to the amine solution. Allow the mixture to cool slowly to room temperature, then potentially cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.

-

Separation: Collect the crystals by filtration. The mother liquor will be enriched in the other diastereomer.

-

Purity Check: Analyze the enantiomeric excess (e.e.) of the amine obtained from a small sample of the crystals using chiral HPLC. Repeat the crystallization process until the desired e.e. is achieved.

-

Liberation: Treat the purified diastereomeric salt with a base (e.g., 1M NaOH) and extract the liberated enantiopure free amine.

-

Final Salt Formation: Convert the pure enantiomer to its hydrochloride salt as described in the synthesis protocol.

Section 3: Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and, if applicable, the enantiomeric purity of this compound. A combination of chromatographic and spectroscopic techniques provides a comprehensive quality profile.

Table 2: Standard Analytical Methods

| Technique | Purpose | Typical Parameters |

|---|---|---|

| Reverse-Phase HPLC | Purity Assessment & Quantification | Column: C18 (e.g., 4.6 x 150 mm, 5 µm)Mobile Phase: Acetonitrile/Water with 0.1% TFA (Gradient)Flow Rate: 1.0 mL/minDetection: UV at 254 nm |

| Chiral HPLC | Enantiomeric Purity | Column: Polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H)Mobile Phase: Isocratic Hexane/Isopropanol/DiethylamineFlow Rate: 0.5 - 1.0 mL/minDetection: UV at 254 nm |

| ¹H NMR Spectroscopy | Structural Confirmation | Solvent: DMSO-d₆ or D₂OExpected Signals: Aromatic protons (multiplets, ~7.5-8.5 ppm), methine proton (quartet), methyl protons (doublet), amine protons (broad singlet). |

| Mass Spectrometry (LC-MS) | Identity & Molecular Weight | Mode: Electrospray Ionization (ESI+)Expected Ion: [M+H]⁺ for the free base (C₈H₁₀N₂O₂) at m/z ≈ 167.08. |

| FT-IR Spectroscopy | Functional Group ID | Key Peaks (cm⁻¹): N-H stretches (amine salt), aromatic C-H, asymmetric and symmetric NO₂ stretches (~1530 and ~1350 cm⁻¹), aromatic C=C. |

Section 4: Applications in Research and Drug Development

The utility of this compound stems from its dual reactivity. The primary amine serves as a nucleophile or a base, while the nitro group is a strong electron-withdrawing group that can be readily transformed into other functionalities, most notably an aniline.

-

As a Chiral Amine Building Block: The primary amine is a key functional group for constructing larger molecules. It can undergo a wide range of reactions, including:

-

Amide Coupling: Reaction with carboxylic acids or acyl chlorides to form chiral amides, a common motif in pharmaceuticals.

-

Reductive Amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.

-

N-Alkylation/Arylation: Formation of C-N bonds through reactions like the Buchwald-Hartwig amination.

-

-

As a Precursor to Anilines: The nitro group is a synthetic handle that dramatically expands the compound's utility.

-

Reduction to Aniline: The nitro group can be selectively reduced (e.g., using H₂, Pd/C, or SnCl₂) to a primary aromatic amine (aniline). This new functional group opens up another set of synthetic possibilities, such as diazotization reactions, sulfonamide formation, and further C-N bond-forming reactions. This two-step modification (using the chiral amine first, then reducing the nitro group) is a powerful strategy in medicinal chemistry.

-

Caption: Key synthetic transformations of the title compound.

Section 5: Safety, Handling, and Storage

Proper handling of this compound is crucial to ensure laboratory safety. The following information is synthesized from safety data sheets of closely related compounds.[8][9][10][11]

Hazard Profile:

-

Acute Toxicity: May be harmful if swallowed.[10]

-

Respiratory: May cause respiratory tract irritation.[10]

Recommended Protocols:

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[8]

-

Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).[8]

-

Skin and Body Protection: Wear a laboratory coat and ensure skin is not exposed.[8]

-

Respiratory Protection: If handling as a powder where dust may be generated, use a NIOSH-approved particulate respirator.[8]

-

-

Safe Handling:

-

Storage and Stability:

-

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[10]

-

On Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical advice.[8]

-

On Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[8]

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[12]

-

Section 6: References

-

HANGZHOU LEAP CHEM CO., LTD. (n.d.). This compound. ECHEMI. Available at: --INVALID-LINK--

-

Rajkumari, K., Das, D., Pathak, G., & Rokhum, S. L. (2021). SUPPLEMENTARY DATA - Waste-to-useful: Biowaste-derived heterogeneous catalyst for a green and sustainable Henry reaction. The Royal Society of Chemistry. Available at: --INVALID-LINK--

-

ChemBK. (2024). (S)-1-(3-Nitrophenyl)ethanamine - Introduction. Available at: --INVALID-LINK--

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available at: --INVALID-LINK--

-

BLD Pharm. (n.d.). This compound. Available at: --INVALID-LINK--

-

ChemBuyersGuide.com. (n.d.). chemPUR Feinchemikalien und Forschungsbedarf GmbH. Available at: --INVALID-LINK--

-

ChemicalBook. (n.d.). This compound(92259-19-3) 1H NMR spectrum. Available at: --INVALID-LINK--

-

ChemicalBook. (2025). 1-(3-Nitrophenyl)ethanamine - Safety Data Sheet. Available at: --INVALID-LINK--

-

ChemicalBook. (2025). This compound (CAS 92259-19-3). Available at: --INVALID-LINK--

-

Amole Chem. (n.d.). This compound. Available at: --INVALID-LINK--

-

FUJIFILM Wako Pure Chemical Corporation. (n.d.). This compound. Available at: --INVALID-LINK--

-

BLDpharm. (n.d.). (R)-1-(3-Nitrophenyl)ethanamine hydrochloride. Available at: --INVALID-LINK--

-

TCI AMERICA. (2018). SAFETY DATA SHEET: 2-(4-Nitrophenyl)ethylamine Hydrochloride. Spectrum Chemical. Available at: --INVALID-LINK--

-

TCI Chemicals. (n.d.). SAFETY DATA SHEET: 3-Nitrophenylhydrazine Hydrochloride. Available at: --INVALID-LINK--

-

BLDpharm. (n.d.). Methyl[1-(3-nitrophenyl)ethyl]amine hydrochloride. Available at: --INVALID-LINK--

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 3-Nitrophenylhydrazine hydrochloride. Available at: --INVALID-LINK--

-

ChemicalBook. (n.d.). 1-(3-Nitrophenyl)ethanamine(90271-37-7) 1H NMR spectrum. Available at: --INVALID-LINK--

-

Santa Cruz Biotechnology. (n.d.). 1-(3-nitrophenyl)ethan-1-amine hydrochloride. Available at: --INVALID-LINK--

-

Fisher Scientific. (2024). SAFETY DATA SHEET: 2-(4-Nitrophenyl)ethylamine hydrochloride. Available at: --INVALID-LINK--

-

Angene Chemical. (2024). Safety Data Sheet: (S)-1-(2-Nitrophenyl)ethanamine hydrochloride. Available at: --INVALID-LINK--

-

ChemicalBook. (n.d.). 1-(3-Nitrophenyl)ethanamine synthesis. Available at: --INVALID-LINK--

-

Fisher Scientific. (2025). SAFETY DATA SHEET: 2-(4-Nitrophenyl)ethylamine hydrochloride. Available at: --INVALID-LINK--

-

Biosynth. (2019). Safety Data Sheet. Available at: --INVALID-LINK--

-

Japan International Cooperation Agency. (n.d.). III Analytical Methods. Available at: --INVALID-LINK--

-

Google Patents. (2018). CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride. Available at: --INVALID-LINK--

-

Benchchem. (n.d.). (R)-1-(3-Nitrophenyl)ethanol. Available at: --INVALID-LINK--

-

Thermo Fisher Scientific. (n.d.). 2-(4-Nitrophenyl)ethylamine hydrochloride, 98+%. Available at: --INVALID-LINK--

-

Wikipedia. (n.d.). Chiral resolution. Available at: --INVALID-LINK--

-

Patel, D., et al. (2023). Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. ResearchGate. Available at: --INVALID-LINK--

-

NIST. (n.d.). Ethanone, 1-(3-nitrophenyl)-. NIST WebBook. Available at: --INVALID-LINK--

-

NIST. (n.d.). Ethanone, 1-(3-nitrophenyl)-. NIST WebBook. Available at: --INVALID-LINK--

-

Taylor & Francis Online. (2006). A Convenient Synthesis of 4-Nitrophenethylamine Hydrochloride. Available at: --INVALID-LINK--

-

TCI Chemicals. (n.d.). Chiral Auxiliaries and Optical Resolving Agents. Available at: --INVALID-LINK--

-

ResearchGate. (n.d.). Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. Available at: --INVALID-LINK--

-

ChemScene. (n.d.). (S)-1-(3-Nitrophenyl)ethan-1-amine. Available at: --INVALID-LINK--

References

- 1. chembk.com [chembk.com]

- 2. echemi.com [echemi.com]

- 3. 92259-19-3|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | 92259-19-3 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. 1037092-07-1|(R)-1-(3-Nitrophenyl)ethanamine hydrochloride|BLD Pharm [bldpharm.com]

- 7. Chiral resolution - Wikipedia [en.wikipedia.org]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. angenechemical.com [angenechemical.com]

- 11. fishersci.com [fishersci.com]

- 12. biosynth.com [biosynth.com]

Synthesis of 1-(3-Nitrophenyl)ethanamine hydrochloride

An In-depth Technical Guide to the Synthesis of 1-(3-Nitrophenyl)ethanamine Hydrochloride

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound, a key chiral building block in modern organic synthesis.[1] The document is intended for an audience of researchers, scientists, and professionals in drug development. It moves beyond simple procedural lists to explore the underlying chemical principles, the rationale behind methodological choices, and the practical considerations for successful synthesis. We will dissect the primary synthetic challenges, focusing on the chemoselective transformation of 3-nitroacetophenone, and detail the most effective methodologies, including direct reductive amination and multi-step strategies. Each section is grounded in authoritative references to ensure scientific integrity and provides practical, field-proven insights.

Introduction and Strategic Overview

1-(3-Nitrophenyl)ethanamine is a valuable chiral amine scaffold essential for the construction of complex, enantiomerically pure molecules in the pharmaceutical and agrochemical industries.[1] Its hydrochloride salt form offers enhanced stability, crystallinity, and ease of handling, making it a preferred state for storage and subsequent use.

The primary precursor for this target molecule is 3'-nitroacetophenone, a compound that presents a classic chemoselectivity challenge: it contains two functional groups—a ketone and a nitro group—that are both susceptible to reduction.[2][3] The core synthetic problem, therefore, is to transform the ketone into a primary amine while managing the reactivity of the nitro group. This guide will explore the two most prevalent and logical strategies to achieve this transformation.

Synthetic Strategies at a Glance:

-

Direct Reductive Amination: A one-pot approach where 3-nitroacetophenone is directly converted to the target amine. This is often the most atom-economical route.

-

Stepwise Synthesis via an Intermediate: A two-step pathway where one functional group is transformed selectively before addressing the other. This route offers a different level of control over the reaction.

Retrosynthetic Analysis

A logical disconnection of the target molecule, 1-(3-Nitrophenyl)ethanamine, points directly to 3-nitroacetophenone as the ideal starting material. The C-N bond is disconnected, revealing the carbonyl carbon of the acetophenone and a generic ammonia source as the synthons. This retrosynthetic pathway forms the basis of the direct amination strategies discussed below.

Caption: Retrosynthetic analysis of 1-(3-Nitrophenyl)ethanamine.

Synthetic Pathway I: Direct Reductive Amination

This strategy consolidates the formation of the C-N bond and the reduction of the carbonyl group into a single, efficient process. The Leuckart-Wallach reaction is the classic and most direct method for this transformation.

The Leuckart-Wallach Reaction

The Leuckart reaction is a powerful method for the reductive amination of aldehydes and ketones, utilizing ammonium formate or formamide as both the nitrogen donor and the reducing agent.[4][5] This one-pot synthesis is particularly effective for generating primary amines from ketones.[5][6]

Causality and Mechanism: The reaction proceeds through several key stages. At elevated temperatures (typically 120-165 °C), ammonium formate dissociates to provide ammonia and formic acid.[4][6] Ammonia attacks the electrophilic carbonyl carbon of 3-nitroacetophenone to form an iminium ion intermediate. The formate ion then acts as a hydride donor, reducing the iminium ion to a formamide derivative.[4][7] This N-formyl intermediate is then hydrolyzed under acidic conditions to yield the final primary amine.[7]

Caption: General experimental workflow for the Leuckart reaction.

Experimental Protocol: Leuckart Reaction

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-nitroacetophenone (1.0 eq) and ammonium formate (3.0-5.0 eq).

-

Heating: Heat the reaction mixture to approximately 160 °C for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Hydrolysis: After cooling, add concentrated hydrochloric acid (e.g., 3M HCl) to the reaction mixture. Heat the mixture to reflux for an additional 2-4 hours to ensure complete hydrolysis of the N-formyl intermediate.[7]

-

Workup: Cool the mixture to room temperature. Carefully basify the aqueous solution with a concentrated NaOH solution until the pH is strongly alkaline (pH > 12) to deprotonate the amine.

-

Extraction: Extract the resulting aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-(3-nitrophenyl)ethanamine free base.

Synthetic Pathway II: Stepwise Synthesis via Oxime Intermediate

An alternative strategy involves the stepwise modification of the functional groups, which can sometimes offer better control and avoid the high temperatures of the Leuckart reaction. A reliable two-step route proceeds through an oxime intermediate.

Step 1: Formation of 3-Nitroacetophenone Oxime

The ketone is first converted to an oxime. This transformation protects the carbonyl group from direct reduction to an alcohol and primes it for reduction to an amine.

Protocol: Oxime Formation

-

Dissolve 3-nitroacetophenone (1.0 eq) in a suitable solvent like ethanol.

-

Add hydroxylamine hydrochloride (1.1-1.5 eq) and a base such as sodium acetate or pyridine.

-

Heat the mixture to reflux for 1-2 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction and pour it into cold water to precipitate the oxime product, which can be collected by filtration.

Step 2: Reduction of the Oxime

The oxime intermediate can be reduced to the primary amine using catalytic transfer hydrogenation. This method is effective for reducing oximes to amines.[8]

Protocol: Oxime Reduction

-

Suspend the 3-nitroacetophenone oxime and a catalyst, such as 10% Palladium on Carbon (Pd/C), in a solvent like methanol or ethanol.

-

Use a hydrogen source. This can be hydrogen gas (H₂) in a pressure vessel or a transfer hydrogenation agent like ammonium formate.[9]

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC or HPLC).

-

Filter the reaction mixture through Celite to remove the catalyst.

-

Concentrate the filtrate to obtain the crude amine. Note: Under these conditions, the nitro group may also be reduced. For selective oxime reduction while preserving the nitro group, milder or more specific reagents would be required.

Caption: Two-step synthesis via an oxime intermediate.

Final Step: Hydrochloride Salt Formation

Regardless of the synthetic route used to obtain the free amine, the final step is the conversion to its hydrochloride salt. This is a crucial step for improving the compound's stability and physical properties.

Protocol: Salt Formation

-

Dissolve the crude 1-(3-nitrophenyl)ethanamine free base in a minimal amount of a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).

-

Slowly add a solution of hydrogen chloride (e.g., 2M HCl in diethyl ether or a calculated amount of concentrated HCl) with stirring.

-

The hydrochloride salt will typically precipitate out of the solution. If precipitation is slow, cooling the mixture in an ice bath can be beneficial.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[10][11]

Comparison of Synthetic Routes

The choice of synthetic route often depends on available equipment, scale, and desired purity.

| Feature | Leuckart-Wallach Reaction | Two-Step Oxime Route |

| Number of Steps | One-pot synthesis (plus hydrolysis) | Two distinct synthetic steps |

| Reagents | 3-Nitroacetophenone, Ammonium Formate, HCl | 3-Nitroacetophenone, Hydroxylamine, Reducing Agent (e.g., H₂/Pd-C) |

| Conditions | High temperature (120-165 °C) | Generally milder conditions (reflux, room temp.) |

| Advantages | Atom economical, one-pot procedure | Potentially higher control, avoids very high temperatures |

| Disadvantages | High reaction temperatures, potential for side products | Longer overall process, requires isolation of intermediate |

Characterization and Data

The final product, this compound, should be characterized to confirm its identity and purity.

| Property | Value | Source |

| Chemical Formula | C₈H₁₁ClN₂O₂ | [12] |

| Molecular Weight | 202.64 g/mol | [12] |

| Appearance | Off-white to light yellow solid | [10] |

| Purity (Typical) | ≥95-98% | [13][14] |

Expected Spectroscopic Features:

-

¹H NMR: Signals corresponding to the aromatic protons (in the 7.5-8.5 ppm region), a quartet for the methine (CH) proton adjacent to the nitrogen, a doublet for the methyl (CH₃) protons, and a broad signal for the ammonium (-NH₃⁺) protons.

-

¹³C NMR: Resonances for the aromatic carbons (one bearing the nitro group being deshielded), the methine carbon, and the methyl carbon.

-

IR Spectroscopy: Characteristic peaks for N-H stretching of the ammonium salt, aromatic C-H stretching, and strong absorptions for the symmetric and asymmetric stretching of the nitro group (NO₂).

Safety Considerations

-

3-Nitroacetophenone: Handle with care as it is a nitroaromatic compound.

-

Acids and Bases: Concentrated hydrochloric acid and sodium hydroxide are corrosive. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Solvents: Organic solvents like ethyl acetate and diethyl ether are flammable. Work in a well-ventilated fume hood away from ignition sources.

-

Catalysts: Palladium on carbon (Pd/C) can be pyrophoric, especially after use when it is dry and saturated with hydrogen. Handle with care.

Conclusion

The synthesis of this compound is most efficiently achieved via direct reductive amination of 3-nitroacetophenone using the Leuckart-Wallach reaction. This method, despite its high temperature requirements, offers a robust and direct route to the target compound. For laboratories where high-temperature reactions are not ideal, a two-step process involving an oxime intermediate provides a viable alternative with milder conditions. The final conversion to the hydrochloride salt is a straightforward and essential step that yields a stable, crystalline product suitable for further applications in research and development. Proper analytical characterization is paramount to ensure the identity and purity of the final product.

References

- 1. benchchem.com [benchchem.com]

- 2. Chemoselectivity in the Reduction of 3-Nitroacetophenone | Ambeed [ambeed.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. [PDF] STUDIES ON THE LEUCKART REACTION | Semantic Scholar [semanticscholar.org]

- 7. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 8. Catalytic transfer hydrogenation of conjugated nitroalkenes using decaborane: synthesis of oximes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives [mdpi.com]

- 10. 3-NITROPHENETHYLAMINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 11. CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride - Google Patents [patents.google.com]

- 12. 1037092-07-1|(R)-1-(3-Nitrophenyl)ethanamine hydrochloride|BLD Pharm [bldpharm.com]

- 13. 1-(3-NITRO-PHENYL)-ETHYLAMINE | CymitQuimica [cymitquimica.com]

- 14. chemscene.com [chemscene.com]

A Spectroscopic Guide to 1-(3-Nitrophenyl)ethanamine Hydrochloride for Researchers

An In-depth Technical Guide for Drug Development Professionals and Scientists

Introduction: The Significance of 1-(3-Nitrophenyl)ethanamine and its Hydrochloride Salt

1-(3-Nitrophenyl)ethanamine is a chiral primary amine that serves as a versatile building block in the synthesis of various biologically active molecules. The presence of a nitro group on the phenyl ring offers a site for further chemical modification, making it a valuable precursor in drug discovery and development. The hydrochloride salt is often the preferred form for handling and formulation due to its increased stability and solubility in aqueous media compared to the free base.

Accurate and thorough characterization of this compound is paramount to ensure the quality, safety, and efficacy of the final pharmaceutical product. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose, each providing a unique piece of the structural puzzle.

Molecular Structure and Key Spectroscopic Features

The molecular structure of 1-(3-nitrophenyl)ethanamine hydrochloride comprises a chiral ethylamine side chain attached to a benzene ring substituted with a nitro group at the meta position. The amine group is protonated to form the ammonium chloride salt.

Figure 1: Chemical structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: Predicted Data and Interpretation

Upon formation of the hydrochloride salt, the electron-withdrawing effect of the newly formed ammonium group (-NH3+) will cause a downfield shift (to higher ppm values) of the adjacent methine proton (CH) and, to a lesser extent, the methyl protons (CH3). The amine protons will appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment and Shift |

| ~1.6 - 1.8 | Doublet (d) | 3H | -CH₃ | The methyl protons are split by the adjacent methine proton. The shift is slightly downfield compared to the free base due to the influence of the -NH3+ group. |

| ~4.5 - 4.7 | Quartet (q) | 1H | -CH (NH₃⁺) | The methine proton is adjacent to the electron-withdrawing ammonium group, causing a significant downfield shift. It is split into a quartet by the three methyl protons. |

| ~7.6 - 8.4 | Multiplet (m) | 4H | Aromatic (Ar-H) | The protons on the nitrophenyl ring will appear in the aromatic region. The exact shifts and splitting patterns depend on the substitution pattern. Protons ortho and para to the nitro group will be the most deshielded. |

| ~8.5 - 9.5 | Broad Singlet | 3H | -NH₃ ⁺ | The ammonium protons are exchangeable and typically appear as a broad signal. The chemical shift is variable and depends on solvent, concentration, and temperature. |

¹³C NMR Spectroscopy: Predicted Data and Interpretation

Similar to the ¹H NMR, the ¹³C NMR spectrum of the hydrochloride salt can be predicted. The carbon atom attached to the ammonium group will experience the most significant downfield shift upon protonation.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale for Assignment |

| ~20 - 25 | -C H₃ | The methyl carbon, relatively shielded. |

| ~50 - 55 | -C H(NH₃⁺) | The methine carbon, significantly deshielded by the adjacent ammonium group. |

| ~120 - 150 | Aromatic Carbons | The six aromatic carbons will have distinct chemical shifts. The carbon bearing the nitro group will be the most deshielded, while the carbon attached to the ethylamine group will also be significantly downfield. |

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ammonium group, the nitro group, and the aromatic ring.

Table 3: Predicted Major IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group Origin |

| 3200 - 2800 | Strong, Broad | N-H stretch | Ammonium (-NH₃⁺) |

| ~3100 - 3000 | Medium | C-H stretch | Aromatic |

| ~2900 - 2800 | Medium | C-H stretch | Aliphatic |

| ~1600 - 1570 | Medium | N-H bend | Ammonium (-NH₃⁺) |

| ~1530 and ~1350 | Strong | Asymmetric & Symmetric N-O stretch | Nitro (-NO₂) |

| ~1600, ~1475 | Medium-Weak | C=C stretch | Aromatic Ring |

| ~800 - 700 | Strong | C-H bend (out-of-plane) | Aromatic (meta-substitution) |

The most telling feature distinguishing the hydrochloride salt from the free base is the broad, strong absorption in the 3200-2800 cm⁻¹ region, which is characteristic of the N-H stretching vibrations of an ammonium salt. The free primary amine would typically show two sharper bands in the 3400-3300 cm⁻¹ region.[1]

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure. For this compound, an electrospray ionization (ESI) source in positive ion mode is typically used.

Under these conditions, the molecule is expected to be detected as the protonated free base, [M+H]⁺, where M is the free base 1-(3-nitrophenyl)ethanamine. The molecular weight of the free base (C₈H₁₀N₂O₂) is 166.18 g/mol . Therefore, the parent ion should be observed at an m/z of approximately 167.19.

Table 4: Predicted Mass Spectrometry Data for 1-(3-Nitrophenyl)ethanamine

| m/z (Predicted) | Ion | Possible Fragmentation |

| 167.19 | [M+H]⁺ | Molecular ion of the free base |

| 150.16 | [M-NH₂]⁺ | Loss of the amino group |

| 120.13 | [M-NO₂]⁺ | Loss of the nitro group |

Fragmentation Pathway Diagram

Figure 2: A plausible mass spectrometry fragmentation pathway for 1-(3-nitrophenyl)ethanamine.

Experimental Protocols

To ensure the acquisition of high-quality spectral data, the following experimental protocols are recommended.

NMR Sample Preparation

-

Sample Preparation: Weigh approximately 10-20 mg of this compound.[2][3]

-

Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often a good choice for amine hydrochlorides as it can help to sharpen the N-H proton signals.[4]

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[4]

-

Sample Filtration: If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2]

-

Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a spectrometer with a field strength of 400 MHz or higher for optimal resolution.

FTIR Sample Preparation (KBr Pellet Method)

-

Sample Grinding: In a clean agate mortar and pestle, grind a small amount (1-2 mg) of this compound to a fine powder.[5]

-

Mixing with KBr: Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar and mix thoroughly with the sample.[5]

-

Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet should be collected first.

Mass Spectrometry Sample Preparation (ESI)

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile.

-

Instrumentation: Introduce the sample into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography system.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode, scanning a mass range that includes the expected molecular ion (e.g., m/z 50-300).

Conclusion

This technical guide provides a detailed spectroscopic analysis of this compound. By combining predicted spectral data with established principles of NMR, IR, and MS, researchers can confidently identify and characterize this important pharmaceutical intermediate. The provided experimental protocols offer a foundation for obtaining reliable and high-quality data. Adherence to these guidelines will ensure the scientific integrity of the characterization process, a critical step in the drug development pipeline.

References

Core Characteristics: Physicochemical and Spectroscopic Profile

An In-depth Technical Guide to (R)-1-(3-Nitrophenyl)ethanamine Hydrochloride: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of (R)-1-(3-Nitrophenyl)ethanamine hydrochloride, a chiral building block of significant interest to researchers and professionals in drug development and organic synthesis. Moving beyond a simple data sheet, this document offers insights into the compound's properties, practical synthetic methodologies, and critical analytical techniques, grounded in established chemical principles.

(R)-1-(3-Nitrophenyl)ethanamine hydrochloride is a chiral primary amine salt. Its utility in synthesis stems from the stereodefined center and the presence of functional groups—the primary amine and the nitroaromatic ring—that are amenable to a wide range of chemical transformations. The hydrochloride salt form enhances stability and improves handling characteristics compared to the free base.

Physicochemical Properties

The fundamental properties of the compound are summarized below. It is crucial for researchers to note that while properties like molecular weight are absolute, physical characteristics such as appearance and melting point can vary slightly based on purity and crystalline form.

| Property | Value | Source(s) |

| CAS Number | 1037092-07-1 | [1][2] |

| Molecular Formula | C₈H₁₁ClN₂O₂ | [1][2][3] |

| Molecular Weight | 202.64 g/mol | [1][2] |

| Appearance | Light yellow to yellow solid | [4] |

| Storage Conditions | Room temperature, under inert atmosphere, sealed, dry | [1][2][4] |

| Optical Rotation [α]D | Data not available in the reviewed literature. As a reference, related chiral alcohols such as (R)-1-(o-tolyl)ethanol exhibit specific rotations around +44° (c=0.54, CH₂Cl₂).[5] The specific rotation of the title compound should be determined experimentally as a key quality control parameter. |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structural identity and purity of (R)-1-(3-Nitrophenyl)ethanamine hydrochloride. The spectra for a single enantiomer in an achiral solvent are identical to that of its racemate.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides a distinct fingerprint of the molecule. Based on the structure and data for the racemic analogue, the following key signals are expected (in a solvent like DMSO-d₆):

-

A doublet around 1.5-1.7 ppm , integrating to 3H, corresponding to the methyl protons (-CH₃).

-

A quartet around 4.5-4.7 ppm , integrating to 1H, for the methine proton (-CH).

-

A series of multiplets in the aromatic region, 7.6-8.4 ppm , integrating to 4H, corresponding to the protons on the 3-nitrophenyl ring.

-

A broad signal, typically downfield (>8.5 ppm), for the ammonium protons (-NH₃⁺), which may exchange with water in the solvent.[6]

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum confirms the carbon framework. Expected chemical shifts include:

-

A signal around 20-22 ppm for the methyl carbon (-CH₃).

-

A signal around 50-52 ppm for the methine carbon (-CH).

-

Aromatic carbons appearing between 120-150 ppm , with the carbon attached to the nitro group (C-NO₂) being the most downfield (~148 ppm).[7]

-

-

Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups. Characteristic absorption bands include:

-

~2800-3000 cm⁻¹: Broad N-H stretching from the ammonium salt.

-

~1520-1540 cm⁻¹ (strong, asymmetric) and ~1340-1350 cm⁻¹ (strong, symmetric): N-O stretching vibrations characteristic of the nitro group.

-

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure (R)-1-(3-Nitrophenyl)ethanamine is a critical process. The most common and industrially scalable approach involves the asymmetric reduction of a prochiral ketone precursor. This method is superior to classical resolution of a racemic mixture, as it avoids discarding 50% of the material.

Proposed Enantioselective Synthesis Workflow

The workflow begins with the commercially available 3'-nitroacetophenone and employs an asymmetric transfer hydrogenation, a robust and well-documented method for producing chiral alcohols with high enantiomeric excess (e.e.).

Experimental Protocol: Asymmetric Synthesis

This protocol is a representative procedure based on established methodologies for asymmetric transfer hydrogenation.

Step 1: Asymmetric Reduction of 3'-Nitroacetophenone

-

Catalyst Preparation: In a nitrogen-purged glovebox, add a chiral ruthenium catalyst, such as (R,R)-TsDPEN-Ru(II), to a dry, argon-flushed reaction vessel.

-

Reaction Setup: Outside the glovebox, prepare an azeotropic mixture of formic acid and triethylamine (5:2 molar ratio).

-

Hydrogenation: Dissolve 3'-nitroacetophenone in a suitable solvent (e.g., dichloromethane). Add the formic acid/triethylamine mixture. Initiate the reaction by adding the pre-prepared catalyst solution.

-

Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or HPLC until all the starting ketone is consumed.

-

Workup: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (R)-1-(3-nitrophenyl)ethanol. The product can be purified by column chromatography if necessary.

Step 2: Conversion to the Hydrochloride Salt

-

Activation: The chiral alcohol is converted to a better leaving group. Dissolve the purified (R)-1-(3-nitrophenyl)ethanol in dichloromethane and cool to 0°C. Add triethylamine, followed by dropwise addition of methanesulfonyl chloride.

-

Displacement: The resulting mesylate is then reacted with sodium azide in a polar aprotic solvent like DMF to form the corresponding azide.

-

Reduction: The azide is reduced to the primary amine. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Salt Formation: After the reduction is complete, filter the catalyst and concentrate the solvent. Dissolve the resulting free amine in anhydrous diethyl ether and slowly add a solution of HCl in diethyl ether. The (R)-1-(3-Nitrophenyl)ethanamine hydrochloride will precipitate as a solid.

-

Isolation: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Applications in Pharmaceutical Development

Chiral amines like (R)-1-(3-nitrophenyl)ethanamine hydrochloride are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs). The stereocenter on the ethylamine backbone is often incorporated into the final drug molecule to ensure specific interaction with biological targets like enzymes or receptors.

While specific, publicly documented syntheses using the meta-nitro isomer are sparse, the utility of this class of compounds is well-illustrated by its close analogue, (R)-1-(4-nitrophenyl)ethylamine, which is a key intermediate in the synthesis of Mirabegron . Mirabegron is a β₃ adrenergic agonist used to treat overactive bladder. In its synthesis, the chiral amine establishes a critical stereocenter that is essential for its pharmacological activity.[8] The nitro group, in both the meta and para isomers, serves as a versatile functional handle that can be reduced to an aniline and further functionalized.[9]

Quality Control: Analytical Methodologies

Ensuring the chemical and, most importantly, the enantiomeric purity of the final product is paramount. A self-validating workflow requires robust analytical methods.

Protocol for Enantiomeric Purity Determination by Chiral HPLC

The enantiomeric excess (e.e.) is the most critical quality attribute. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis. The choice of chiral stationary phase (CSP) and mobile phase is key. Coated polysaccharide-based CSPs or cyclofructan-based CSPs are often effective for separating chiral primary amines.[10][11]

Detailed HPLC Method:

-

Column: A cyclofructan-based CSP, such as a Larihc CF6-P, or a polysaccharide-based CSP like Phenomenex Lux® Cellulose-3 (250 x 4.6 mm, 5 µm).[10][12]

-

Mobile Phase: A normal phase system is typically effective. A recommended starting condition is a mixture of Hexane and Ethanol (80:20 v/v) .[10]

-

Additives: To improve peak shape and resolution for primary amines, acidic and basic additives are crucial. Add 0.2% Trifluoroacetic Acid (TFA) and 0.1% Triethylamine (TEA) to the mobile phase.[10][11] The acid ensures the amine is protonated, while the competing base (TEA) reduces tailing on the column.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm, where the nitrophenyl chromophore absorbs strongly.

-

Procedure:

-

Prepare a racemic standard of 1-(3-nitrophenyl)ethanamine to determine the retention times of both the (R) and (S) enantiomers.

-

Prepare the sample of (R)-1-(3-nitrophenyl)ethanamine hydrochloride at a concentration of approximately 1 mg/mL in the mobile phase.

-

Inject both the standard and the sample onto the HPLC system.

-

Identify the peaks corresponding to the (R) and (S) enantiomers from the racemic standard run.

-

Integrate the peak areas in the sample chromatogram.

-

Calculate the enantiomeric excess using the formula: e.e. (%) = [(Area_R - Area_S) / (Area_R + Area_S)] x 100

-

Safety and Handling

(R)-1-(3-Nitrophenyl)ethanamine hydrochloride requires careful handling in a laboratory setting.

-

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

P261: Avoid breathing dust.

-

P280: Wear protective gloves, eye protection, and face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid formation of dust.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place under an inert atmosphere.[1][4]

References

- 1. 1037092-07-1|(R)-1-(3-Nitrophenyl)ethanamine hydrochloride|BLD Pharm [bldpharm.com]

- 2. (R)-1-(3-Nitrophenyl)ethanamine hydrochloride [myskinrecipes.com]

- 3. scbt.com [scbt.com]

- 4. 1-(3-nitrophenyl)ethanaMine hydrochloride CAS#: 92259-19-3 [m.chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. This compound(92259-19-3) 1H NMR spectrum [chemicalbook.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. nbinno.com [nbinno.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. researchgate.net [researchgate.net]

- 12. phx.phenomenex.com [phx.phenomenex.com]

The Strategic Utility of 1-(3-Nitrophenyl)ethanamine Hydrochloride in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Racemic 1-(3-nitrophenyl)ethanamine hydrochloride is a pivotal chemical intermediate, valued for its strategic placement of functional groups that facilitate a wide array of synthetic transformations. This guide provides a comprehensive overview of its applications, focusing on its role as a precursor to chiral amines and its utility in the synthesis of complex molecular architectures. We will delve into the fundamental synthesis of the racemic compound, detailed protocols for its resolution into constituent enantiomers, and its application as a versatile building block in organic and medicinal chemistry. This document aims to equip researchers and drug development professionals with the technical insights and practical methodologies necessary to effectively utilize this compound in their synthetic endeavors.

Introduction: A Versatile Building Block

1-(3-Nitrophenyl)ethanamine, particularly in its hydrochloride salt form for improved stability and handling, is a primary amine that serves as a cornerstone in the synthesis of a variety of organic compounds. Its molecular architecture, featuring a chiral center at the benzylic position, an amino group for further functionalization, and a nitro-substituted aromatic ring, makes it a highly versatile reagent. The nitro group can be readily reduced to an aniline, providing a handle for a diverse range of coupling reactions, while the amine functionality is a nucleophilic center for amide bond formation, alkylation, and other transformations.

The true value of 1-(3-nitrophenyl)ethanamine lies in its chirality. While the racemic form is a useful starting material, its resolution into the (S)- and (R)-enantiomers unlocks its potential for the asymmetric synthesis of pharmaceuticals and other biologically active molecules.[1] Chiral amines are integral components of approximately 40-45% of small-molecule drugs, acting as key pharmacophoric elements or as chiral auxiliaries to direct the stereochemical outcome of a reaction.

This guide will provide a detailed exploration of the synthesis of racemic this compound, methodologies for its enantiomeric resolution, and its applications as a chiral building block.

Synthesis of Racemic this compound

The synthesis of racemic this compound is typically achieved through the reductive amination of 3-nitroacetophenone. This transformation can be accomplished via several methods, with the Leuckart reaction and catalytic hydrogenation being the most common.

Reductive Amination via the Leuckart Reaction

The Leuckart reaction provides a direct and cost-effective method for the synthesis of amines from ketones.[2] The reaction involves heating the ketone with formamide or ammonium formate, which acts as both the ammonia source and the reducing agent.

Experimental Protocol: Leuckart Reaction for 1-(3-Nitrophenyl)ethanamine

-

Step 1: Reaction Setup In a round-bottomed flask equipped with a reflux condenser, a mixture of 3-nitroacetophenone (1 equivalent), formamide (4.5 equivalents), and a catalytic amount of water is prepared.

-

Step 2: Heating The reaction mixture is heated to approximately 190-205°C with continuous stirring for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Step 3: Hydrolysis After cooling, the reaction mixture is treated with 6 M hydrochloric acid and refluxed for 1-2 hours to hydrolyze the intermediate formamide.

-

Step 4: Workup The acidic solution is washed with an organic solvent (e.g., diethyl ether) to remove any unreacted ketone. The aqueous layer is then made alkaline with a concentrated sodium hydroxide solution.

-

Step 5: Extraction and Salt Formation The liberated free amine is extracted with an organic solvent (e.g., dichloromethane). The combined organic extracts are dried over anhydrous sodium sulfate and filtered. The solvent is removed under reduced pressure. The resulting crude amine is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrochloric acid in the same solvent to precipitate the hydrochloride salt.

-

Step 6: Purification The precipitated this compound is collected by filtration, washed with a cold solvent, and dried to afford the final product.

Catalytic Hydrogenation

An alternative and often cleaner method for the synthesis of 1-(3-nitrophenyl)ethanamine is the catalytic hydrogenation of an oxime derived from 3-nitroacetophenone. This method avoids the high temperatures and harsh acidic conditions of the Leuckart reaction.

Experimental Protocol: Catalytic Hydrogenation of 3-Nitroacetophenone Oxime

-

Step 1: Oxime Formation 3-Nitroacetophenone is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in an alcoholic solvent to form 3-nitroacetophenone oxime.

-

Step 2: Hydrogenation The isolated oxime is dissolved in a suitable solvent (e.g., ethanol or methanol) and subjected to catalytic hydrogenation in the presence of a catalyst such as Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.

-

Step 3: Workup and Salt Formation Upon completion of the reaction, the catalyst is removed by filtration. The solvent is evaporated, and the resulting crude amine is converted to its hydrochloride salt as described in the Leuckart protocol.

Resolution of Racemic 1-(3-Nitrophenyl)ethanamine

The separation of racemic 1-(3-nitrophenyl)ethanamine into its individual enantiomers is crucial for its application in asymmetric synthesis. The most common and industrially scalable method for this is diastereomeric salt formation using a chiral resolving agent.

Diastereomeric Salt Resolution with Tartaric Acid

Chiral carboxylic acids, such as tartaric acid and its derivatives, are widely used as resolving agents for racemic amines.[3][4] The principle of this method relies on the reaction of the racemic amine with a single enantiomer of a chiral acid to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization.

Experimental Protocol: Resolution with (R,R)-Tartaric Acid

-

Step 1: Salt Formation Racemic 1-(3-nitrophenyl)ethanamine is dissolved in a suitable solvent, such as methanol or ethanol. To this solution, a solution of (R,R)-tartaric acid (0.5 to 1.0 molar equivalent) in the same solvent is added.

-

Step 2: Fractional Crystallization The mixture is heated to obtain a clear solution and then allowed to cool slowly. One of the diastereomeric salts, being less soluble, will preferentially crystallize out of the solution. The crystallization process can be optimized by adjusting the solvent system and cooling rate.

-

Step 3: Isolation of the Diastereomeric Salt The crystalline salt is collected by filtration and washed with a small amount of cold solvent to remove any adhering mother liquor. The enantiomeric excess (e.e.) of the amine in the salt can be determined at this stage by chiral HPLC analysis after liberating a small sample of the amine.

-

Step 4: Liberation of the Enantiomerically Enriched Amine The isolated diastereomeric salt is suspended in a biphasic system of an organic solvent (e.g., dichloromethane) and an aqueous basic solution (e.g., sodium hydroxide). The mixture is stirred until the salt dissolves and the free amine partitions into the organic layer.

-

Step 5: Final Purification The organic layer is separated, washed with water, and dried. The solvent is evaporated to yield the enantiomerically enriched 1-(3-nitrophenyl)ethanamine. This can be further purified and converted to the hydrochloride salt if desired. The other enantiomer can be recovered from the mother liquor by a similar process.

Applications in Pharmaceutical Synthesis

The enantiomers of 1-(3-nitrophenyl)ethanamine are valuable chiral building blocks in the synthesis of active pharmaceutical ingredients (APIs). The presence of the nitro group offers a strategic advantage, as it can be carried through several synthetic steps and then reduced to an amine at a later stage to introduce further complexity.

While specific, publicly disclosed examples of APIs synthesized directly from 1-(3-nitrophenyl)ethanamine are limited, the analogous (S)-1-(4-nitrophenyl)ethylamine hydrochloride is a known intermediate in the synthesis of certain pharmaceutical compounds.[5] The 3-nitro isomer is expected to have similar utility in the synthesis of a diverse range of bioactive molecules. The general synthetic strategy involves utilizing the chiral amine as a scaffold to introduce stereochemistry and then modifying the aromatic ring via the nitro group.

Conclusion

Racemic this compound is a readily accessible and highly versatile chemical intermediate. Its synthesis via reductive amination and subsequent resolution through diastereomeric salt formation provides access to its enantiomerically pure forms. These chiral amines are valuable building blocks for the synthesis of complex, biologically active molecules, particularly in the field of drug discovery and development. The strategic placement of its functional groups allows for a wide range of synthetic manipulations, making it a key component in the synthetic chemist's toolbox. A thorough understanding of its synthesis, resolution, and reactivity is essential for leveraging its full potential in the creation of novel chemical entities.

Data Summary

Table 1: Physicochemical Properties of 1-(3-Nitrophenyl)ethanamine and its Hydrochloride Salt

| Property | 1-(3-Nitrophenyl)ethanamine | 1-(3-Nitrophenyl)ethanamine HCl |

| Molecular Formula | C₈H₁₀N₂O₂ | C₈H₁₁ClN₂O₂ |

| Molecular Weight | 166.18 g/mol | 202.64 g/mol |

| Appearance | - | White to light yellow crystalline powder |

| Melting Point | - | 136-139 °C[1] |

| Boiling Point | 268 °C[1] | - |

| Solubility | - | Soluble in water and polar organic solvents[1] |

Visualizations

Synthesis of Racemic this compound

References

- 1. chembk.com [chembk.com]

- 2. scispace.com [scispace.com]

- 3. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]

- 4. KR20100109739A - Method for preparing an optically active 1-(3-hydroxyphenyl)ethylamine - Google Patents [patents.google.com]

- 5. (S)-1-(4-Nitrophenyl)ethylamine Hydrochloride - Best Price for Research R&D Applications [jigspharma.com]

A Technical Guide to 1-(3-Nitrophenyl)ethanamine Hydrochloride: Synthesis, Application, and Analysis for Pharmaceutical Development

Executive Summary

1-(3-Nitrophenyl)ethanamine hydrochloride is a pivotal chiral building block in modern pharmaceutical research and development. Its strategic placement of a primary amine and a nitro functional group on a chiral ethylbenzene scaffold makes it a versatile intermediate for synthesizing complex molecular architectures. This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals. We will explore its core physicochemical properties, detail robust synthetic pathways from common starting materials, analyze its applications as a pharmaceutical intermediate, outline comprehensive analytical methods for quality control, and provide essential safety and handling protocols. The focus is on the causality behind methodological choices, ensuring a deep understanding of its role in the journey from intermediate to potential active pharmaceutical ingredient (API).

Chapter 1: Introduction to this compound

Overview and Significance in Pharmaceutical Synthesis

In the landscape of medicinal chemistry, the demand for enantiomerically pure compounds is perpetually increasing. Chiral amines, in particular, are fundamental components in a vast number of APIs. (S)-1-(3-Nitrophenyl)ethanamine and its enantiomer are classified as essential chiral building blocks, providing an efficient method for introducing a specific stereocenter early in a synthetic sequence.[1] The molecule's value lies in its dual functionality: the primary amine serves as a nucleophilic handle for chain extension via acylation, alkylation, or reductive amination, while the nitro group can be readily reduced to a second amine, opening pathways to diamine-based scaffolds or further derivatization. This inherent versatility makes it a valuable precursor for creating libraries of novel compounds in drug discovery programs.

Chemical Identity and Physicochemical Properties

Precise identification is critical for regulatory and experimental consistency. The compound and its related forms are identified by several CAS numbers. The hydrochloride salt form enhances stability and improves handling characteristics compared to the free base, which is a liquid.[2]

| Property | Data | Reference(s) |

| Chemical Name | 1-(3-Nitrophenyl)ethan-1-amine hydrochloride | [3] |

| Synonyms | 3-Nitro-alpha-methylbenzylamine hydrochloride | [2] |

| Molecular Formula | C₈H₁₁ClN₂O₂ | [4] |

| Molecular Weight | 202.64 g/mol | [4] |

| Appearance | Solid (Typical for hydrochloride salts) | - |

| CAS Numbers | Racemic HCl: 92259-19-3 (R)-HCl: 1037092-07-1 Racemic Free Base: 90271-37-7 (S)-Free Base: 297730-25-7 | [4][5][6][7] |

| Storage Conditions | Inert atmosphere, room temperature | [4] |

Chapter 2: Synthesis and Manufacturing Considerations

The synthesis of this compound is strategically designed for efficiency and chemoselectivity, starting from the readily available commercial precursor, 3'-nitroacetophenone.

Retrosynthetic Analysis

A logical retrosynthetic approach breaks down the target molecule into its key precursor. The primary amine can be installed via reductive amination of a ketone, directly pointing to 3'-nitroacetophenone as the ideal starting material.

Caption: Retrosynthesis to 3'-Nitroacetophenone.

Common Synthetic Pathways

Two primary, chemoselective routes from 3'-nitroacetophenone are favored in process chemistry. The choice depends on available reagents, scalability, and desired efficiency.

-

Route A: Direct Reductive Amination: A one-pot process where the ketone is reacted with an ammonia source and a reducing agent. The Leuckart reaction and its modern variants are classic examples.[8]

-

Route B: Two-Step Reduction-Conversion: This pathway involves the selective reduction of the ketone to a secondary alcohol, followed by conversion of the hydroxyl group into the amine. This route offers different purification and control points.

References

- 1. benchchem.com [benchchem.com]

- 2. 1-(3-NITRO-PHENYL)-ETHYLAMINE | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. 1037092-07-1|(R)-1-(3-Nitrophenyl)ethanamine hydrochloride|BLD Pharm [bldpharm.com]

- 5. This compound(92259-19-3) 1H NMR spectrum [chemicalbook.com]

- 6. 1-(3-Nitrophenyl)ethanamine synthesis - chemicalbook [chemicalbook.com]

- 7. chemscene.com [chemscene.com]

- 8. scispace.com [scispace.com]

The Architect's Toolkit: A Technical Guide to Chiral Building Blocks in Asymmetric Synthesis

For the discerning researcher, scientist, and drug development professional, the synthesis of enantiomerically pure compounds is not merely an academic exercise; it is the cornerstone of modern molecular design. The intricate dance of atoms in three-dimensional space dictates biological activity, and mastering this chirality is paramount to the creation of safe and effective therapeutics. This guide provides an in-depth exploration of chiral building blocks, the fundamental scaffolds upon which complex, stereochemically defined molecules are constructed. We will delve into the strategic application of these building blocks, moving beyond a mere recitation of methods to a causal analysis of experimental choices, empowering you to make informed decisions in your own synthetic endeavors.